molecular formula C7H6N2O B13028614 3-Methyl-isoxazolo[4,5-C]pyridine CAS No. 58315-19-8

3-Methyl-isoxazolo[4,5-C]pyridine

Cat. No.: B13028614
CAS No.: 58315-19-8
M. Wt: 134.14 g/mol
InChI Key: DCBAVYBQNFMNNH-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the isoxazole family It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with pyridine derivatives under specific conditions. For instance, the reaction of 3-methylisoxazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield 3-Methylisoxazolo[4,5-c]pyridine .

Industrial Production Methods

Industrial production of 3-Methylisoxazolo[4,5-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives such as tetrahydroisoxazolopyridine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylisoxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylisoxazolo[4,5-b]pyridine
  • 3-Methylisoxazolo[5,4-c]pyridine
  • 3-Methylisoxazolo[5,4-b]pyridine

Uniqueness

3-Methylisoxazolo[4,5-c]pyridine is unique due to its specific ring fusion pattern and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.

Properties

CAS No.

58315-19-8

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3

InChI Key

DCBAVYBQNFMNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=NC=C2

Origin of Product

United States

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